5-(Thiomorpholinomethyl)furan-2-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of furan-2-carbaldehyde derivatives has been studied extensively. A protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions has been presented . The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .Molecular Structure Analysis
The molecular structure of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde consists of a furan ring with a thiomorpholinomethyl group and a carbaldehyde group attached. The molecular weight of the compound is 211.28 g/mol.Chemical Reactions Analysis
Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . It can be obtained from renewable resources, attracting reasonable interest in terms of green chemistry .Scientific Research Applications
Synthesis and Spectroscopic Characterization
This compound can be synthesized in a one-step process using adapted Vilsmeier conditions . The product is characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy . This synthesis protocol is important for the production of the compound in quantitative yield .
Isotope Labeling
The compound plays a key role in isotope labeling, a concept used in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . Because of the stronger deuterium–carbon bond, deuterated drug molecules can alter the metabolism and help to improve pharmacokinetic or toxicological properties .
Medicinal Chemistry
In medicinal chemistry, furan derivatives, including this compound, have taken on a special position . They are used as an essential synthetic technique in the search for new drugs .
Antibacterial Activity
Furan-containing compounds, including this one, exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . They have shown therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Renewable Resources
Furfural, which can be obtained from renewable resources, has attracted reasonable interest in terms of green chemistry . This compound, being a derivative of furfural, is part of this interest.
Synthesis of Value-Added Chemicals
Glucose and fructose, which are among the most abundant plant-derived carbohydrates, have been converted into building blocks for the synthesis of value-added chemicals used in drug discovery and in the synthesis of polymers among other industrial applications . This compound, as a derivative of furfural, is part of these building blocks.
Mechanism of Action
Target of Action
Furan-2-carbaldehydes, a class of compounds to which this compound belongs, are known to be used as efficient green c1 building blocks to synthesize bioactive quinazolin-4 (3h)-ones .
Mode of Action
Furan-2-carbaldehydes are known to undergo ligand-free photocatalytic c–c bond cleavage to synthesize bioactive quinazolin-4 (3h)-ones . This suggests that 5-(Thiomorpholinomethyl)furan-2-carbaldehyde may interact with its targets through a similar mechanism.
Biochemical Pathways
The synthesis of quinazolin-4 (3h)-ones from furan-2-carbaldehydes suggests that this compound may affect pathways related to the synthesis and function of these bioactive molecules .
Result of Action
The synthesis of bioactive quinazolin-4 (3h)-ones from furan-2-carbaldehydes suggests that this compound may have bioactive properties .
Action Environment
The use of furan-2-carbaldehydes in the synthesis of bioactive quinazolin-4 (3h)-ones via ligand-free photocatalytic c–c bond cleavage suggests that light may play a role in the compound’s action .
properties
IUPAC Name |
5-(thiomorpholin-4-ylmethyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-8-10-2-1-9(13-10)7-11-3-5-14-6-4-11/h1-2,8H,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHFFZSFLGRPSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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